molecular formula C6H3Cl3N2O3 B556532 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone CAS No. 53391-50-7

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

Cat. No. B556532
CAS RN: 53391-50-7
M. Wt: 257.5 g/mol
InChI Key: XFHRTOGIBMVNEV-UHFFFAOYSA-N
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Description

“2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C6H3Cl3N2O3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring (a five-membered aromatic ring with one nitrogen atom) attached to a trichloroethanone group . The presence of the nitro group on the pyrrole ring and the trichloro group on the ethanone part could significantly influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is approximately 257.459 Da . Other physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

  • DNA Cleaving Activities of Metal Complexes : A study describes the synthesis of a polyether‐tethered pyrrole‐polyamide dimer from 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone. This compound, when complexed with metal ions, demonstrated efficient DNA cleavage capabilities, particularly the CuII complex which showed the highest activity (Chun-Qiong Zhou et al., 2012).

  • Synthesis of Phosphorus Compounds : Another research outlines a method for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This method is significant for the preparation of specific phosphorus compounds (M. Kalantari et al., 2006).

  • One-pot Synthesis of Substituted Pyrroles : A study details a one-pot reaction using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone for the synthesis of highly substituted pyrroles. This synthesis method is highlighted for its efficiency and ease (H. Saeidian et al., 2013).

  • Reduction of Acylpyrroles : Research on the reduction of various acylpyrroles, including those derived from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, led to new syntheses of pyrrolo[1,2-b]cinnolin-10-one derivatives (A. Kimbaris & G. Varvounis, 2000).

  • Corrosion Inhibition Studies : A new pyrrole derivative synthesized from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone showed potential as a corrosion inhibitor on steel surfaces. This research indicates the compound's potential in material science and corrosion prevention (Abdelhadi Louroubi et al., 2019).

  • Synthesis of Novel Heterocyclic Compounds : Studies also include the synthesis of novel heterocyclic compounds using 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, contributing to the field of organic chemistry and drug development (H. Kwiecień & M. Szychowska, 2006).

  • Alcoholysis of Arylethanones : Research on the kinetics and thermodynamics of the alcoholysis of 2,2,2-trichloro-1-arylethanones, including derivatives of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, provides insights into reaction mechanisms in organic synthesis (Marina Uieara et al., 1987).

Safety And Hazards

This compound is labeled with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and following specific procedures in case of ingestion, skin contact, or inhalation .

properties

IUPAC Name

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O3/c7-6(8,9)5(12)4-1-3(2-10-4)11(13)14/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHRTOGIBMVNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1[N+](=O)[O-])C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426958
Record name 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethanone

CAS RN

53391-50-7
Record name 2,2,2-Trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-(4-nitro-1H-pyrrol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Nitric acid (90%, 2 mL) was added dropwise over a period of 30 minutes to a solution of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone (II) (1 g, 4.7 mmol) in acetic anhydride (10 ml), cooled to −40° C. The reaction mixture was allowed to warm up slowly to room temperature and stirred for 6 h. The solvent was evaporated under vacuum and the residue purified by flash chromatography (hexane-EtOAc 9:1) to obtain the compound of formula (III) as a yellow solid (670 mg, 55% yield). 2,2,2-Trichloro-1-(5-nitro-1H-pyrrol-2-yl)ethanone was also obtained as side product (349 mg, 29% yield).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA Rane, P Bangalore, SD Borhade… - European Journal of …, 2013 - Elsevier
We report synthesis and antimicrobial evaluation of 42 novel 4-nitropyrrole-based 1,3,4-oxadiazoles. The synthesized molecules were evaluated for anti-bacterial, anti-fungal and anti-…
Number of citations: 92 www.sciencedirect.com
A Heckel, PB Dervan - Chemistry–A European Journal, 2003 - Wiley Online Library
DNA‐binding hairpin pyrrole–imidazole polyamides with γ‐aminobutyric acid as a turn‐forming residue tolerate A⋅T or T⋅A base pairs under the turn. U‐pins—polyamides with a …

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